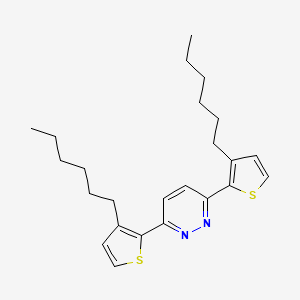

3,6-Bis(3-hexylthiophen-2-YL)pyridazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

872090-17-0 |

|---|---|

Molecular Formula |

C24H32N2S2 |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

3,6-bis(3-hexylthiophen-2-yl)pyridazine |

InChI |

InChI=1S/C24H32N2S2/c1-3-5-7-9-11-19-15-17-27-23(19)21-13-14-22(26-25-21)24-20(16-18-28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |

InChI Key |

GAWDXHDIVBCNGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine and Its Derivatives

Strategies for Pyridazine (B1198779) Core Construction

The formation of the 3,6-disubstituted pyridazine skeleton is a critical step in the synthesis of the target compound. Various methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope and reaction conditions.

Inverse Electron Demand Diels-Alder Reactions (e.g., from s-tetrazines)

A powerful and widely employed method for the synthesis of pyridazines is the inverse electron demand Diels-Alder (IEDDA) reaction. nih.govrsc.orgnih.gov This approach typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) (s-tetrazine) with an electron-rich dienophile. nih.govnih.gov The reaction proceeds through a [4+2] cycloaddition, followed by the extrusion of a molecule of dinitrogen to afford the aromatic pyridazine ring. rsc.org

The versatility of this method lies in its broad substrate scope and the ability to introduce a variety of substituents onto the resulting pyridazine core. nih.gov By choosing appropriately substituted tetrazines and dienophiles, a wide range of functionalized pyridazines can be accessed. For instance, the reaction of 3,6-disubstituted-1,2,4,5-tetrazines with various alkenes or alkynes provides a direct route to 3,6-disubstituted pyridazines. The reaction conditions are often mild, and the process is highly efficient. researchgate.net This methodology has been successfully applied in the synthesis of complex molecules, including in the context of DNA-encoded libraries. nih.gov

Metal-Catalyzed Cyclizations and Annulations

Metal-catalyzed reactions provide another important avenue for the construction of the pyridazine ring and its fused derivatives. These methods often involve the cyclization or annulation of acyclic precursors, facilitated by a transition metal catalyst. For example, palladium-catalyzed intramolecular C-H amination has been utilized in the synthesis of imidazo[1,2-b]pyridazines, which are derivatives containing a fused pyridazine ring. While not a direct synthesis of the 3,6-disubstituted pyridazine core itself, this illustrates the principle of employing metal catalysis to form pyridazine-containing systems. Such strategies can offer high efficiency and selectivity in the formation of the heterocyclic ring.

C-C Bond Cleavage Approaches

An unconventional yet effective strategy for the synthesis of 3,6-diarylpyridazines involves an unexpected carbon-carbon bond cleavage. nih.govorganic-chemistry.orgacs.org This metal-free approach utilizes simple and commercially available 1,3-dicarbonyl compounds and methyl ketones as starting materials. organic-chemistry.org The reaction is typically mediated by hydrazine (B178648) hydrate (B1144303), which acts as a nucleophile, leading to deacylation and subsequent cyclization to form the pyridazine ring. organic-chemistry.org

This method is advantageous due to its mild, metal-free conditions and high tolerance for various functional groups. organic-chemistry.org The reaction scope is broad, accommodating a range of electronic and steric properties on the starting materials. organic-chemistry.org Optimization of the reaction conditions, such as the amount of hydrazine hydrate and the choice of solvent, has been shown to lead to high yields of the desired 3,6-diarylpyridazine products. organic-chemistry.org

Table 1: Synthesis of 3,6-Diarylpyridazines via C-C Bond Cleavage

| Entry | Methyl Ketone | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | Acetophenone | Dibenzoylmethane | 3,6-Diphenylpyridazine | 94 |

| 2 | 4'-Methylacetophenone | 1,3-Bis(4-methylphenyl)propane-1,3-dione | 3,6-Bis(4-methylphenyl)pyridazine | 82 |

| 3 | 4'-Methoxyacetophenone | 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | 3,6-Bis(4-methoxyphenyl)pyridazine | 80 |

| 4 | 4'-Chloroacetophenone | 1,3-Bis(4-chlorophenyl)propane-1,3-dione | 3,6-Bis(4-chlorophenyl)pyridazine | 75 |

| 5 | 2'-Methylacetophenone | 1,3-Bis(2-methylphenyl)propane-1,3-dione | 3,6-Bis(2-methylphenyl)pyridazine | 65 |

Data sourced from studies on C-C bond cleavage for pyridazine synthesis. organic-chemistry.org

Coupling Reactions for Thiophene (B33073) Moiety Integration

Once the pyridazine core is established, the next crucial step is the introduction of the 3-hexylthiophene (B156222) moieties at the 3 and 6 positions. This is typically achieved through various cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are the most common and effective methods for attaching thiophene rings to a pyridazine core. mdpi.comrsc.orglibretexts.org The Suzuki-Miyaura and Stille couplings are particularly prominent in this context.

The Suzuki-Miyaura coupling involves the reaction of a halo-pyridazine (e.g., 3,6-dichloropyridazine) with a thiophene boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comrsc.org This reaction is widely used due to the commercial availability and stability of boronic acids, as well as the generally mild reaction conditions and high functional group tolerance. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com

The Stille coupling , on the other hand, utilizes an organotin reagent, such as a stannylthiophene, which reacts with a halo-pyridazine in the presence of a palladium catalyst. rsc.org While organotin compounds are often more toxic than boronic acids, the Stille reaction can be advantageous for certain substrates where the Suzuki-Miyaura coupling is less effective.

A related approach involves the use of Grignard reagents. For instance, 3,6-di(thiophen-2-yl)pyridazine was first prepared by the cross-coupling of 3,6-dichloropyridazine (B152260) with the Grignard reagent derived from 2-bromothiophene. researchgate.net

Table 2: Palladium-Catalyzed Synthesis of Di-substituted Pyridazines

| Coupling Reaction | Pyridazine Substrate | Thiophene Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Suzuki-Miyaura | 3,6-Dichloropyridazine | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Moderate |

| Suzuki-Miyaura | 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / Various | Various | Various | Variable |

| Stille | 3,6-Dichloropyridazine | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | Good |

This table represents typical conditions and outcomes for Suzuki-Miyaura and Stille couplings involving pyridazine substrates.

Grignard Metathesis Polymerization Techniques for Oligothiophene Integration

For the integration of longer oligothiophene chains onto the pyridazine core, or for the synthesis of polymers incorporating this structural unit, Grignard Metathesis (GRIM) polymerization is a highly effective technique. core.ac.ukcmu.eduacs.orgrsc.orgcmu.edu GRIM polymerization is a chain-growth mechanism that allows for the synthesis of regioregular poly(3-alkylthiophene)s with controlled molecular weights and narrow polydispersities. core.ac.ukacs.org

The process typically begins with the treatment of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent to form a magnesium-halogen exchange product. cmu.edu This monomer is then polymerized in the presence of a nickel catalyst, such as Ni(dppp)Cl₂. acs.org The "living" nature of this polymerization allows for the sequential addition of different monomers to create block copolymers. core.ac.uk This method provides a powerful tool for creating well-defined oligomeric or polymeric thiophene structures that can then be coupled to a pyridazine core, or for the direct polymerization from a pyridazine-containing thiophene monomer.

Table 3: Key Features of Grignard Metathesis (GRIM) Polymerization for Poly(3-alkylthiophene) Synthesis

| Feature | Description |

| Mechanism | Chain-growth polymerization |

| Monomer | 2,5-Dihalo-3-alkylthiophene |

| Initiator | Grignard reagent (e.g., EtMgBr) |

| Catalyst | Nickel complexes (e.g., Ni(dppp)Cl₂) |

| Regioregularity | High (>95% Head-to-Tail couplings) |

| Molecular Weight Control | Achieved by adjusting monomer to initiator ratio |

| Polydispersity | Narrow (typically 1.2 - 1.5) |

This table summarizes the characteristics of the GRIM polymerization method. core.ac.ukacs.org

Functionalization Strategies of the 3,6-Bis(3-hexylthiophen-2-YL)pyridazine Backbone

Functionalization of the this compound backbone can be approached by targeting either the pyridazine ring or the thiophene rings. These modifications are crucial for fine-tuning the electronic and physical properties of the molecule, such as its solubility, absorption spectrum, and energy levels, which are important for its performance in electronic devices.

The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. nih.gov This electronic characteristic makes it susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present on the ring. liberty.edu For derivatives of this compound where the 4- and 5-positions of the pyridazine ring are substituted with halogens (e.g., chlorine), these halogens can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates.

The thiophene rings, on the other hand, are electron-rich and can undergo electrophilic substitution reactions. However, in the context of a larger conjugated system, direct electrophilic substitution on the thiophene rings of this compound might be challenging due to potential side reactions and lack of regioselectivity. A more controlled approach involves the functionalization of the thiophene monomer prior to its coupling with the pyridazine core. cmu.edu For instance, functional groups can be introduced at the 4-position of the 3-hexylthiophene ring.

A powerful post-polymerization modification strategy that can be adapted for the functionalization of the thiophene units in the target molecule involves a bromination-lithiation sequence. acs.orgacs.orgnih.gov This method has been successfully applied to poly(3-hexylthiophene) (P3HT). The thiophene rings can be brominated at the 4-position, followed by a lithium-bromine exchange to generate a lithiated intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce functional groups such as ketones, alcohols, silyl (B83357) groups, and azides. acs.orgnih.gov The azide-functionalized derivative can be further modified using click chemistry. acs.org

The table below summarizes potential functionalization strategies.

| Target Ring | Reaction Type | Position of Functionalization | Potential Reagents | Introduced Functional Group |

| Pyridazine | Nucleophilic Aromatic Substitution | 4- and/or 5-position (if halogenated) | Amines, Alkoxides, Thiolates | -NR₂, -OR, -SR |

| Thiophene | Electrophilic Aromatic Substitution (on monomer) | 4-position | Various electrophiles | Diverse functional groups |

| Thiophene | Bromination followed by Lithiation and Electrophilic Quench | 4-position | NBS, n-BuLi, Electrophiles (e.g., R₂CO, TMSCl, TsN₃) | -Br, -Li, -C(OH)R₂, -TMS, -N₃ |

Controlled Polymerization Techniques Utilizing this compound as a Monomer

To be utilized in polymer-based electronic devices, this compound can be designed as a monomer and incorporated into a polymer chain. Controlled polymerization techniques are essential to achieve well-defined polymer architectures with controlled molecular weight and low polydispersity, which are critical for device performance.

For this compound to act as a monomer, it needs to be appropriately functionalized with polymerizable groups. A common strategy is to introduce leaving groups, such as bromine or iodine, at the 5-positions of the two thiophene rings. This difunctionalized monomer can then undergo chain-growth polymerization through various cross-coupling polymerization methods.

Catalyst-transfer polycondensation (CTP) is a powerful technique for the synthesis of conjugated polymers with controlled molecular weights and narrow distributions. researchgate.net Suzuki-Miyaura coupling polymerization is a type of CTP that has been successfully used for the precision synthesis of poly(3-hexylthiophene). nih.gov To apply this to the target monomer, the di-halogenated this compound would need to be converted into a diboronic acid or ester derivative. This monomer could then be polymerized using a palladium catalyst.

Stille catalyst-transfer polycondensation is another effective method for synthesizing well-defined conjugated polymers. researchgate.net In this case, a distannylated version of the this compound monomer would be reacted with a dihalogenated comonomer, or a monomer bearing both a halogen and a stannyl (B1234572) group could be self-condensed.

Oxidative polymerization is a simpler and more direct method for polymerizing electron-rich aromatic compounds like thiophenes. rsc.orgmdpi.comnih.gov Chemical oxidative polymerization, often using ferric chloride (FeCl₃) as the oxidant, can be employed to polymerize a di-unsubstituted this compound monomer (with hydrogens at the 5-positions of the thiophene rings). While this method is cost-effective, it generally offers less control over the polymer's molecular weight and regioregularity compared to catalyst-transfer methods. rsc.org

The following table outlines the key aspects of these polymerization techniques.

| Polymerization Technique | Monomer Functionalization | Key Features | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling Polymerization | Dihalide and Diboronic ester | Chain-growth mechanism, Palladium-catalyzed | Controlled molecular weight, Narrow polydispersity | Requires synthesis of boronic ester monomer |

| Stille Catalyst-Transfer Polycondensation | Dihalide and Distannane | Chain-growth mechanism, Palladium-catalyzed | Controlled molecular weight, Tolerant to functional groups | Use of toxic organotin compounds |

| Oxidative Polymerization | Unsubstituted at 5-positions of thiophenes | Step-growth mechanism, Oxidant-mediated | Simple, Cost-effective | Poor control over molecular weight and regioregularity |

Advanced Structural Characterization of 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine and Its Polymeric Forms

Spectroscopic Characterization (NMR, FTIR)

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. For 3,6-Bis(3-hexylthiophen-2-YL)pyridazine, these techniques confirm the covalent structure and provide insight into the chemical environment of each atom.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the molecule. The hexyl side chains exhibit characteristic signals in the aliphatic region (δ 0.8-2.9 ppm), while the aromatic protons on the thiophene (B33073) and pyridazine (B1198779) rings appear in the downfield region (δ 6.9-8.7 ppm). amazonaws.com Similarly, ¹³C NMR spectroscopy confirms the presence of all carbon atoms, from the methyl group of the hexyl chain to the carbons within the aromatic heterocyclic cores. amazonaws.comnih.govnih.gov

Interactive Data Table: Representative NMR Data for this compound Moieties

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridazine-H | 7.32 - 8.70 | 116.5 - 163.2 |

| Thiophene-H | 6.94 - 8.51 | 126.5 - 147.9 |

| Thiophene-CH₂- (α) | 2.80 - 2.90 | 30.5 - 31.5 |

| -(CH₂)₄- | 1.20 - 1.75 | 22.5 - 31.4 |

| -CH₃ | 0.85 - 0.95 | 14.0 - 14.1 |

FTIR Spectroscopy: The FTIR spectrum reveals the vibrational modes of the molecule, confirming the presence of specific functional groups. Key vibrational bands for this compound include C-H stretching vibrations from the hexyl chains and the aromatic rings, as well as C=C and C=N stretching vibrations characteristic of the thiophene and pyridazine rings, respectively.

Interactive Data Table: Key FTIR Vibrational Bands

Note: Frequencies are based on characteristic values for substituted pyridazines and poly(3-hexylthiophene). uobasrah.edu.iqresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Thiophene, Pyridazine |

| 2955 - 2850 | Aliphatic C-H Stretch | Hexyl Chain (-CH₂, -CH₃) |

| 1630 - 1550 | C=N Stretch | Pyridazine Ring |

| 1510 - 1450 | Aromatic C=C Stretch | Thiophene Ring |

| 850 - 750 | C-H Out-of-plane Bending | Substituted Aromatic Rings |

Single Crystal X-ray Diffraction Analysis of this compound Analogues

Single crystal X-ray diffraction (SC-XRD) provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state. While a crystal structure for the title compound is not available, analysis of its core analogue, 3,6-Di(thiophen-2-yl)pyridazine, offers critical insights into the planarity and conformation of the central conjugated backbone. nih.gov

In the crystal structure of 3,6-Di(thiophen-2-yl)pyridazine, the molecule is noted to be effectively planar. nih.gov This planarity is crucial for effective π-orbital overlap along the molecular backbone, which facilitates charge transport. The analysis reveals that all four heteroatoms (two nitrogen and two sulfur) are positioned on the same side of the molecule. nih.gov The addition of hexyl chains at the 3-position of the thiophene rings, as in the title compound, is expected to significantly influence the intermolecular packing, though it may introduce some torsion to the backbone to accommodate steric hindrance.

Interactive Data Table: Crystallographic Data for the Analogue 3,6-Di(thiophen-2-yl)pyridazine nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₈N₂S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9039 (3) |

| b (Å) | 16.485 (2) |

| c (Å) | 8.6536 (9) |

| β (°) | 98.414 (9) |

| Volume (ų) | 550.4 (1) |

| Z (molecules/cell) | 2 |

Thin Film Morphology and Supramolecular Assembly Investigations

The performance of organic semiconductor devices is highly dependent on the morphology of the active material in thin films. The supramolecular assembly, crystalline order, and intermolecular interactions dictate the efficiency of charge transport.

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can visualize the arrangement of individual molecules, providing a direct view of their self-assembly into ordered domains. drexel.edu For thiophene-based oligomers, STM studies on surfaces like graphite (B72142) reveal the formation of highly ordered, two-dimensional crystalline layers. acs.org The molecules typically align in rows, with the orientation and packing structure governed by a delicate balance of molecule-substrate and molecule-molecule interactions. acs.orgacs.org The alkyl side chains play a crucial role in this process, mediating the interaction with the substrate and influencing the formation of chiral domains from achiral molecules. acs.org STM imaging can resolve features such as domain boundaries and the specific orientation of the thiophene rings relative to the surface, which are critical for understanding charge injection and transport at interfaces. acs.org

X-ray diffraction (XRD) of thin films provides quantitative information about the degree of crystallinity and the characteristic packing distances within the material. For polymers and oligomers based on 3-hexylthiophene (B156222), XRD patterns typically show distinct peaks corresponding to lamellar stacking and π-π stacking. uobasrah.edu.iq

The (h00) reflections, often dominated by a sharp (100) peak at a low 2θ angle (around 5.4°), correspond to the lamellar spacing between polymer backbones, separated by the interdigitated hexyl side chains. uobasrah.edu.iqresearchgate.net The (010) reflection, observed at higher 2θ angles (around 23-24°), is indicative of the π-stacking distance between the planar aromatic backbones. This distance is a critical parameter, as smaller π-stacking distances (typically 3.5–3.8 Å) imply stronger electronic coupling and facilitate more efficient charge transport between molecules. rsc.orgacs.org

Interactive Data Table: Typical XRD Parameters for Poly(3-hexylthiophene)-based Thin Films

| Diffraction Peak | Typical 2θ (°) (Cu Kα) | Packing Direction | Calculated d-spacing (Å) |

| (100) | ~5.4° | Lamellar (inter-chain) | ~16.4 Å |

| (010) | ~23.8° | π-stacking (inter-planar) | ~3.7 Å |

The hexyl side chains are not merely spectators that enhance solubility; they are instrumental in directing the solid-state packing of the conjugated backbones. rsc.orgresearchgate.net The length and placement of these alkyl chains significantly modify the intermolecular forces, which in turn dictate the thin-film morphology and electronic properties.

Studies on analogous thiophene-based systems show that hexyl chains promote favorable molecular packing, which is essential for achieving high charge carrier mobility. rsc.orguky.edursc.org They influence the conformation of the molecule, in some cases preventing rotational disorder of the thiophene rings and leading to well-defined packing motifs like herringbone or lamellar π-stacked structures. uky.edu The van der Waals interactions between the interdigitated alkyl chains provide a driving force for self-assembly, helping to organize the π-conjugated cores into ordered domains with close π-π stacking, thereby creating efficient pathways for charge transport throughout the thin film. researchgate.netuky.edu

Electronic Structure and Frontier Molecular Orbital Engineering in 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine Systems

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination

The energy levels of the HOMO and LUMO are fundamental parameters that govern the charge injection and transport properties of an organic semiconductor. For D-A-D systems like 3,6-Bis(3-hexylthiophen-2-YL)pyridazine, the HOMO is typically localized on the electron-donating thiophene (B33073) units, while the LUMO is centered on the electron-accepting pyridazine (B1198779) ring.

The determination of these energy levels is commonly achieved through a combination of electrochemical measurements, such as cyclic voltammetry (CV), and optical spectroscopy. In cyclic voltammetry, the onset oxidation and reduction potentials are used to estimate the HOMO and LUMO energy levels, respectively. While specific experimental values for this compound are not widely reported, data from analogous systems provide valuable insights. For instance, the HOMO level of poly(3-hexylthiophene) (P3HT), a well-studied related polymer, is typically found in the range of -4.92 to -5.20 eV. The introduction of the electron-withdrawing pyridazine core is expected to lower both the HOMO and LUMO levels of the composite molecule compared to the thiophene donor units alone.

Computational methods, particularly Density Functional Theory (DFT), are also powerful tools for predicting the electronic structure of such molecules. Theoretical calculations can provide a detailed map of the electron density distribution within the HOMO and LUMO, offering a visual representation of the charge separation inherent in the D-A-D architecture.

Table 1: Representative Frontier Orbital Energy Levels of Related Compounds

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Method |

| Poly(3-hexylthiophene) (P3HT) | -4.92 to -5.20 | -2.70 to -3.53 | Cyclic Voltammetry |

| 3,6-Di(pyridin-2-yl)pyridazine | (Not specified) | (Not specified) | (Data not available) |

Electrochemical Bandgap Derivations

The electrochemical bandgap (Egel) is a crucial parameter that reflects the energy difference between the HOMO and LUMO levels. It can be estimated from the onsets of the first oxidation (Eoxonset) and reduction (Eredonset) potentials obtained from cyclic voltammetry using the following equation:

Egel = e(Eoxonset - Eredonset)

This value is often compared with the optical bandgap (Egopt), which is determined from the onset of absorption in the UV-Vis spectrum. The difference between the electrochemical and optical bandgaps is related to the exciton (B1674681) binding energy. For conjugated polymers, electrochemical bandgaps are generally found to be slightly higher than optical bandgaps.

In the case of this compound, the internal charge transfer character resulting from the D-A-D structure is expected to lead to a relatively small bandgap compared to the individual thiophene and pyridazine precursors. This is a desirable feature for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum.

Effects of Structural Modifications on Electronic Energy Levels

Modification of the Thiophene Donor: Altering the length and nature of the alkyl side chains (in this case, hexyl groups) on the thiophene rings can influence the molecule's solubility and solid-state packing, which in turn affects the electronic coupling between adjacent molecules. Replacing the hexyl groups with other electron-donating or electron-withdrawing substituents can directly modulate the HOMO energy level. For instance, introducing stronger electron-donating groups would raise the HOMO level, leading to a smaller bandgap.

Modification of the Pyridazine Acceptor: The electron-accepting strength of the pyridazine core can be modified by introducing substituents onto the pyridazine ring. Electron-withdrawing groups would further lower the LUMO energy level, enhancing the electron affinity and potentially narrowing the bandgap. Conversely, electron-donating groups would raise the LUMO level.

Planarity and Torsional Angles: The degree of conjugation, and therefore the electronic communication between the donor and acceptor units, is highly dependent on the torsional angle between the thiophene and pyridazine rings. A more planar conformation leads to better π-orbital overlap, which typically results in a red-shifted absorption spectrum and a lower bandgap. The steric hindrance between the rings and any substituents can influence this planarity. The parent compound, 3,6-di(thiophen-2-yl)pyridazine, has been shown to be effectively planar. nih.gov

By systematically implementing these structural modifications, it is possible to engineer the frontier molecular orbital energy levels and the bandgap of this compound systems to meet the specific requirements of various organic electronic applications.

Photophysical Investigations of 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine Based Materials

UV-Visible Absorption Spectroscopy: Spectral Broadening and Bathochromic Shifts

The electronic absorption characteristics of π-conjugated systems like 3,6-bis(3-hexylthiophen-2-yl)pyridazine and its derivatives are fundamental to understanding their electronic structure. UV-Visible absorption spectroscopy reveals insights into the energy of electronic transitions, which are influenced by the molecular structure and the surrounding environment.

In related donor-acceptor-donor (D-A-D) type molecules, the absorption spectra are characterized by intramolecular charge transfer (ICT) transitions. For instance, a similar compound, 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- rsc.orgmdpi.commdpi.comthiadiazolo[3,4-d]pyridazine, exhibits a broad absorption band in the green-red region of the spectrum. mdpi.com A noticeable characteristic of these types of molecules is the solvent-dependent shift of the absorption maximum (solvatochromism). A blue-shift (hypsochromic shift) is observed as the solvent polarity increases. For example, the absorption maximum of the aforementioned carbazole (B46965) derivative shifts from 585 nm in the less polar chloroform (B151607) (CHCl₃) to 567 nm in more polar solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). mdpi.com This behavior is indicative of the π-π* nature of the electronic transitions. mdpi.com

In polymeric systems, the aggregation of polymer chains can lead to significant changes in the absorption spectrum. For instance, poly(3-hexylthiophene) (P3HT), a well-studied polymer containing a similar thiophene (B33073) backbone, shows distinct spectral features in solution versus thin films. In good solvents, P3HT typically displays a broad, featureless absorption spectrum. However, in poor solvents or in the solid state, the formation of ordered aggregates leads to the appearance of vibronic structures and a bathochromic (red) shift in the absorption maximum. upatras.grresearchgate.net This red-shift is attributed to the increased planarity and intermolecular interactions between the polymer chains in the aggregated state. rsc.org A copolymer, poly(3-heptylthiophene-alt-pyridazine), has been reported to show an absorption peak at 405 nm in dimethyl sulfoxide (DMSO). researchgate.net

Table 1: UV-Visible Absorption Maxima of a Related Pyridazine (B1198779) Derivative in Various Solvents

| Solvent | Absorption Maximum (λmax) |

| Chloroform (CHCl₃) | 585 nm |

| Tetrahydrofuran (THF) | 567 nm |

| Dimethyl Sulfoxide (DMSO) | 567 nm |

| Data for 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- rsc.orgmdpi.commdpi.comthiadiazolo[3,4-d]pyridazine. mdpi.com |

Photoluminescence Spectroscopy: Quantum Yields and Emission Maxima

Photoluminescence (PL) spectroscopy provides crucial information about the emissive properties of materials, including their efficiency and color. The quantum yield, which is the ratio of emitted photons to absorbed photons, and the emission maximum are key parameters determined from PL studies.

For the related compound 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- rsc.orgmdpi.commdpi.comthiadiazolo[3,4-d]pyridazine, a photoluminescence quantum yield of 10% was measured in chloroform. mdpi.com This value is considered typical for organic dyes that emit in the near-infrared (NIR) region of the spectrum. mdpi.com The emission spectra of this compound show two distinct components, with maxima in the range of 760–790 nm and at 840 nm. mdpi.com The position of the first emission band is sensitive to solvent polarity, showing a red shift with increasing polarity, which is characteristic of emission from a state with charge transfer character. mdpi.com

In the case of poly(3-hexylthiophene), the PL quantum yield is highly dependent on the solvent and the degree of aggregation. In a good solvent like toluene, P3HT exhibits a relatively high PL quantum yield of 0.42. upatras.grresearchgate.net However, in poor solvents or in the solid film state, the quantum yield drops significantly to 0.01-0.02. upatras.grresearchgate.net This quenching of luminescence in the aggregated state is often attributed to the formation of non-emissive inter-chain species or more efficient exciton (B1674681) dissociation. upatras.gr The emission of P3HT also shows a red-shift in poor solvents and in thin films compared to in good solvents. upatras.grresearchgate.net

Table 2: Photoluminescence Data for a Related Pyridazine Derivative

| Solvent | Emission Maxima (λem) | Quantum Yield (Φ) |

| Chloroform (CHCl₃) | 760-790 nm, 840 nm | 10% |

| Data for 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- rsc.orgmdpi.commdpi.comthiadiazolo[3,4-d]pyridazine. mdpi.com |

Transient Absorption Spectroscopy and Excited-State Dynamics

Transient absorption (TA) spectroscopy is a powerful technique to probe the dynamics of excited states on ultrafast timescales. By monitoring the absorption of a sample after excitation with a short laser pulse, the formation and decay of transient species such as singlet and triplet excitons, and charge-transfer states can be tracked. edinst.com

In studies of related oligo(thiophene)-based diblock oligomers, TA spectroscopy has revealed solvent-dependent excited-state dynamics. rsc.org In non-polar solvents, photoexcitation leads to the formation of a locally excited (LE) state that decays to the ground state and a triplet state. rsc.org In contrast, in more polar solvents, the initially formed LE state rapidly evolves (within 1-3 picoseconds) into a charge-transfer (CT) state. rsc.org This fast dynamic is attributed to the crossing from the LE state to the lower-energy CT state. rsc.org

For poly(3-hexylthiophene), TA studies have shown that in solution, the primary excited species is the intra-chain singlet exciton, which decays with a time constant of about 510 ps in a good solvent. upatras.grresearchgate.net In thin films, the decay dynamics become much faster and more complex due to processes like exciton dissociation and inter-chain interactions. upatras.grnih.gov The fluorescence decays in P3HT films are often described by multiple exponential terms with much shorter decay times compared to solutions, indicating efficient non-radiative decay pathways. nih.gov

Charge Transfer Exciton Dynamics and Dissociation Mechanisms

In donor-acceptor systems, the dynamics of charge transfer (CT) excitons, which are bound electron-hole pairs at the donor-acceptor interface, are critical for applications in photovoltaics. The efficiency of charge separation is a key factor determining device performance.

While specific data for this compound is not available, studies on related systems provide valuable insights. In blends of P3HT with fullerene derivatives, the photoluminescence dynamics are used to probe the electron transfer process. The efficiency of electron transfer is found to be dependent on the microstructure of the donor-acceptor blend. rug.nl Theoretical studies on P3HT have also been used to understand charge transport properties, suggesting that the primary charge transfer route within ordered domains is along the polymer intrachains. nih.gov

The dissociation of excitons into free charge carriers is a crucial step in photovoltaic devices. In P3HT, exciton dissociation can be influenced by the presence of an acceptor material and the morphology of the blend. rug.nl In neat P3HT films, the much lower fluorescence quantum yield compared to solutions is attributed to more efficient exciton dissociation and/or phonon-induced internal conversion. nih.gov

Electrochromic Properties of Polymeric Derivatives

Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. Conjugated polymers are excellent candidates for electrochromic materials due to their ability to be reversibly doped and de-doped.

While there are no specific reports on the electrochromic properties of polymers derived from this compound, studies on structurally similar polymers provide a strong indication of their potential. For example, polymers based on 3,6-di(2-thienyl)carbazole have been synthesized and their electrochromic properties investigated. mdpi.com These polymers can be electrodeposited onto transparent conductive electrodes and exhibit reversible color changes upon electrochemical oxidation and reduction. mdpi.com Copolymers of 3,6-di(2-thienyl)carbazole with other monomers like 2,2′-bithiophene have been shown to exhibit high transmittance changes and multi-color properties, ranging from dark yellow in the neutral state to yellowish-green, gunmetal gray, and dark gray in various oxidized states. mdpi.com These findings suggest that polymeric derivatives of this compound could also possess interesting electrochromic properties, making them promising materials for applications in smart windows, displays, and other optoelectronic devices. mdpi.com

Electrochemical Behavior and Redox Properties of 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine Conjugates

Cyclic Voltammetry for Redox Potentials and Doping Characteristics

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of molecules. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of a compound can be determined. These potentials provide direct insight into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For donor-acceptor copolymers incorporating thiophene (B33073) and pyridazine (B1198779) units, CV measurements reveal distinct oxidation (p-doping) and reduction (n-doping) waves. The onset potentials of these waves are used to calculate the HOMO and LUMO energy levels. For instance, a copolymer series with varying thiophene content demonstrated that both oxidation and reduction processes can be reversible. case.edu

The electrochemical data for a representative pyridazine-thiophene conjugate are summarized below. These values are indicative of the electronic properties of such systems.

| Property | Value |

| Oxidation Onset (V) | 1.10 |

| Reduction Onset (V) | -1.45 |

| HOMO Level (eV) | -5.50 |

| LUMO Level (eV) | -2.95 |

| Electrochemical Band Gap (eV) | 2.55 |

Note: These are representative values for a thiophene-pyridazine system and may not correspond exactly to 3,6-Bis(3-hexylthiophen-2-YL)pyridazine.

Electron Affinity Enhancement Through Pyridazine Incorporation

The incorporation of an electron-deficient pyridazine ring into a conjugated thiophene system has a profound effect on the molecule's electronic properties. The nitrogen atoms in the pyridazine ring are more electronegative than carbon, which leads to a lowering of both the HOMO and LUMO energy levels of the molecule. nih.gov This stabilization of the LUMO level, in particular, results in an increased electron affinity.

P- and N-Dopability Investigations

The ability of a conjugated material to be both p-dopable (oxidized) and n-dopable (reduced) is crucial for its application in various electronic devices. P-doping involves the removal of electrons from the HOMO, creating positive charge carriers (holes), while n-doping involves the addition of electrons to the LUMO, creating negative charge carriers (electrons).

Investigations into copolymers containing thiophene and pyridazine have shown that these materials can exhibit both p- and n-doping processes. case.edu The presence of the electron-rich thiophene units facilitates oxidation (p-doping), while the electron-deficient pyridazine core enables reduction (n-doping). The reversibility of these doping processes is a key indicator of the material's stability and potential for use in rechargeable batteries or electrochromic devices.

The doping characteristics are summarized in the following table:

| Doping Type | Process | Carrier Type |

| p-Doping | Oxidation | Holes |

| n-Doping | Reduction | Electrons |

The development of materials that can be efficiently and reversibly both p- and n-doped is a significant goal in the field of organic electronics, as it opens the door to the fabrication of complementary circuits and more complex electronic devices.

Correlation between Electrochemical Properties and Device Performance

The electrochemical properties of this compound and its conjugates are directly linked to their performance in electronic devices. The HOMO and LUMO energy levels, determined by cyclic voltammetry, govern the efficiency of charge injection from electrodes and the open-circuit voltage (Voc) in organic solar cells.

For instance, in a bulk heterojunction solar cell, the difference between the HOMO of the donor material (like a thiophene-based polymer) and the LUMO of the acceptor material dictates the maximum achievable Voc. By tuning the HOMO level of the thiophene-pyridazine copolymer through molecular design, the Voc of the resulting solar cell can be optimized. case.edu

Furthermore, the stability of the oxidized and reduced states, as observed in CV, is critical for the operational lifetime of a device. Materials that exhibit reversible redox cycles are more likely to maintain their performance over extended periods of operation. The incorporation of electron-withdrawing moieties, such as pyridazine, into a poly(3-hexylthiophene) backbone has been shown to influence charge separation and transport, ultimately impacting the short-circuit current and power conversion efficiency of solar cells. nycu.edu.tw Therefore, a thorough understanding and control of the electrochemical properties are paramount for the rational design of new high-performance organic electronic materials.

Computational and Theoretical Studies on 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to investigate the electronic properties of molecules. These methods are employed to calculate parameters such as molecular orbital energies, electron density distribution, and absorption spectra, providing deep insights into the structure-property relationships of materials like 3,6-Bis(3-hexylthiophen-2-YL)pyridazine. By modeling the behavior of electrons, DFT helps in predicting the chemical reactivity and stability of molecules.

Electronic Structure and Molecular Orbital Visualization

The electronic structure of π-conjugated systems like this compound is fundamentally important for its potential applications in organic electronics. DFT calculations are instrumental in determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic properties. For conjugated polymers and molecules, a smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

In this compound, the HOMO is expected to be delocalized primarily across the electron-rich 3-hexylthiophene (B156222) units, which is a characteristic of polythiophene derivatives. Conversely, the LUMO is likely concentrated on the electron-deficient pyridazine (B1198779) core. This spatial separation of the frontier orbitals is typical for donor-acceptor type molecules. The hexyl side chains, while primarily incorporated to improve solubility, can have a minor influence on the electronic structure through steric and inductive effects.

TD-DFT calculations are used to simulate the UV-Vis absorption spectra, providing information about the electronic transitions between molecular orbitals. The primary absorption band (λmax) in such molecules typically corresponds to the HOMO→LUMO transition.

Table 1: Representative Frontier Orbital Energies Calculated for Thiophene-Pyridazine Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene-Pyridazine Derivative 1 | -5.83 | -3.21 | 2.62 |

| Thiophene-Pyridazine Derivative 2 | -5.69 | -3.15 | 2.54 |

Note: These values are illustrative, based on typical DFT calculations for similar donor-acceptor molecules, and serve to represent the expected range for this compound.

Conformational Analysis and Molecular Planarity

The three-dimensional arrangement of atoms, or conformation, significantly impacts the electronic properties of conjugated molecules. Molecular planarity is particularly crucial for effective π-orbital overlap, which facilitates electron delocalization along the molecular backbone.

For this compound, the key conformational aspect is the dihedral angle between the pyridazine ring and the two thiophene (B33073) rings. A smaller dihedral angle (i.e., a more planar conformation) leads to better conjugation, a smaller HOMO-LUMO gap, and a red-shift in the absorption spectrum. However, steric hindrance between hydrogen atoms on the rings can lead to a twisted conformation in the ground state.

Computational conformational analysis involves calculating the total energy of the molecule as a function of the dihedral angles to identify the most stable (lowest energy) geometry. While the parent compound, 3,6-di(thiophen-2-yl)pyridazine, is known to be effectively planar, the addition of hexyl groups at the 3-position of the thiophene rings introduces further steric considerations that can induce twisting. The flexible hexyl chains themselves can adopt various conformations, which primarily affects intermolecular packing and solubility rather than the intramolecular electronic structure. Gas-phase DFT optimizations often show a more twisted structure, whereas intermolecular interactions in the solid state can promote a higher degree of planarity.

Energetic Span Model for Reaction Mechanisms

The Energetic Span Model (ESM) is a theoretical framework used to calculate the turnover frequency (TOF) of a catalytic cycle directly from the computed energy profile. acs.orgresearchgate.net This model provides a direct link between theoretical results from computational studies and experimental kinetic data. acs.org The ESM posits that the efficiency of a catalytic cycle is not determined by a single "rate-determining step" but by the energy difference between the TOF-Determining Intermediate (TDI) and the TOF-Determining Transition State (TDTS). acs.org

Quantum-Chemical Calculations for Electropolymerization Assessment

Quantum-chemical calculations are a valuable tool for predicting the suitability of a monomer for electropolymerization. Electropolymerization is a common method for creating thin films of conjugated polymers on conductive substrates. cambridge.orgwinona.edu For thiophene-based monomers like this compound, the process typically involves the oxidative coupling of monomer units. acs.orgresearchgate.net

DFT calculations can be used to assess several key parameters relevant to electropolymerization:

Oxidation Potential: The theoretical oxidation potential can be estimated from the calculated HOMO energy. A lower oxidation potential (less positive) indicates that the monomer is easier to oxidize, which is favorable for electropolymerization. cambridge.orgresearchgate.net

Spin Density of the Radical Cation: Upon oxidation, the monomer forms a radical cation. The distribution of spin density in this radical cation indicates the most reactive sites for coupling. For thiophene derivatives, the spin density is typically highest at the α-carbon (5-position) of the thiophene ring, predicting that polymerization will occur through the formation of bonds at these positions. acs.org

Dimerization Energetics: Calculations can model the coupling reaction between two radical cations to form a dimer. A favorable reaction energy for this step suggests that polymerization is likely to proceed efficiently. researchgate.net

By comparing these calculated parameters for different monomers, researchers can screen candidates for their potential to form high-quality polymer films via electropolymerization. For this compound, the presence of the electron-withdrawing pyridazine unit would likely increase the oxidation potential compared to simple 3-hexylthiophene, while the α-positions on the thiophene rings remain the primary sites for polymerization.

Modeling Intermolecular Interactions and Stacking Networks

In the solid state, the performance of organic electronic materials is heavily influenced by how individual molecules pack together. Modeling intermolecular interactions is therefore crucial for understanding and predicting the properties of crystalline or thin-film samples of this compound.

The primary non-covalent interactions governing the solid-state structure are:

π-π Stacking: The aromatic thiophene and pyridazine rings can stack on top of each other. The strength and geometry of this stacking depend on the relative orientation of the rings. Computational studies on similar heteroaromatic systems show that pyridazine can engage in strong stacking interactions. scirp.org The optimal geometry is typically a parallel-displaced arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion.

C-H···N and C-H···π Interactions: Weak hydrogen bonds can also contribute to the stability of the crystal packing.

Energy framework calculations and Hirshfeld surface analysis are computational techniques used to visualize and quantify these intermolecular interactions. By calculating the pairwise interaction energies between molecules in a crystal lattice, it is possible to identify the dominant forces responsible for the packing arrangement. These models help to explain how molecular structure dictates solid-state morphology, which in turn affects properties like charge carrier mobility.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,6-di(thiophen-2-yl)pyridazine |

| 3-hexylthiophene |

| Pyridazine |

Polymerization and Copolymerization of 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine for Conjugated Materials

Design Principles for Low-Bandgap Conjugated Polymers

The primary goal in designing conjugated polymers for applications like organic photovoltaics (OPVs) and field-effect transistors (OFETs) is often to achieve a low optical bandgap. A narrow bandgap allows the material to absorb a broader range of the solar spectrum, enhancing the efficiency of photovoltaic devices. The most effective and widely adopted strategy to achieve this is the donor-acceptor (D-A) approach. ucla.edufrontiersin.org This design principle involves constructing a polymer backbone with alternating electron-donating (donor) and electron-accepting (acceptor) moieties. nycu.edu.twnycu.edu.tw

This D-A architecture facilitates intramolecular charge transfer (ICT) from the highest occupied molecular orbital (HOMO), which is typically localized on the donor unit, to the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the acceptor unit. nih.gov This interaction effectively raises the HOMO energy level and lowers the LUMO energy level of the resulting polymer, thereby reducing the HOMO-LUMO energy gap. ucla.edunih.gov

Key structural factors that influence the bandgap include:

Strength of Donor and Acceptor Units: Employing stronger donor and acceptor units enhances the ICT character and further reduces the bandgap.

Planarity of the Backbone: A high degree of planarity along the polymer backbone maximizes π-orbital overlap, leading to greater electron delocalization. nih.gov This extended conjugation is crucial for lowering the bandgap and improving charge carrier mobility. nih.gov Steric hindrance between adjacent units can force the backbone to twist, disrupting conjugation and increasing the bandgap.

π-Bridges: The nature of the aromatic units linking the donor and acceptor moieties can also influence the electronic properties and planarity of the copolymer.

In the context of 3,6-bis(3-hexylthiophen-2-yl)pyridazine, the 3-hexylthiophene (B156222) units serve as the electron donor, while the pyridazine (B1198779) ring acts as the electron acceptor, establishing a clear D-A-D monomer structure that can be polymerized to create low-bandgap materials.

Incorporation of Pyridazine as an Electron-Accepting Unit in Donor-Acceptor (D-A) Copolymers

The choice of the acceptor unit is critical in tuning the electronic properties of D-A copolymers. Heterocyclic aromatic compounds containing electronegative atoms like nitrogen are frequently used as electron-deficient building blocks. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a potent electron acceptor. The high electronegativity of the nitrogen atoms withdraws electron density from the ring, lowering the energy levels of its frontier molecular orbitals, particularly the LUMO. nih.gov

The incorporation of pyridazine into a conjugated backbone offers several advantages:

Lowered LUMO Level: The electron-deficient nature of pyridazine effectively lowers the polymer's LUMO energy level, which is beneficial for creating low-bandgap materials and can improve air stability and facilitate electron injection/transport in electronic devices.

Tunable Electronic Properties: The electronic properties can be further modified by introducing functional groups to the pyridazine ring, although in the parent compound, its inherent electron-deficient character is the key feature.

Intermolecular Interactions: The nitrogen atoms can participate in non-covalent interactions, potentially influencing the solid-state packing and morphology of the polymer film.

The successful synthesis of copolymers alternating between pyridazine and alkylthiophene units has been reported, demonstrating the viability of this acceptor in creating soluble, low-bandgap polymers. For instance, poly(3-heptylthiophene-alt-pyridazine) was synthesized and found to be soluble in common organic solvents with a distinct optical absorption peak. researchgate.net This confirms that the pyridazine unit can be effectively integrated into polymer chains with thiophene-based donors to generate novel semiconducting materials.

| Acceptor Unit | Key Electronic Feature | Typical Impact on Polymer | Reference Example |

|---|---|---|---|

| Pyridazine | Electron-deficient due to two adjacent nitrogen atoms | Lowers LUMO level, narrows bandgap | Poly(3-heptylthiophene-alt-pyridazine) researchgate.net |

| Benzothiadiazole (BT) | Common acceptor, moderate strength | Significantly reduces bandgap, widely used in OPVs | PCPDTBT |

| Diketopyrrolopyrrole (DPP) | Strong acceptor with extended conjugation | Produces very low bandgaps (<1.5 eV) and high charge mobility | PDPP-BDP ucla.edu |

| Pyrrolo-acenaphtho-pyridazine-dione (PAPD) | Ultrahigh electron-deficient unit | Achieves very low LUMO levels (down to -3.42 eV in monomers) | PAPD-based copolymers rsc.org |

Regioregularity and Polydispersity Control in Polymer Synthesis

The performance of semiconducting polymers is highly dependent on their structural uniformity, which is described by parameters such as regioregularity and polydispersity.

Regioregularity refers to the specific orientation of repeating monomer units in the polymer chain. semanticscholar.org For an asymmetric monomer like 3-hexylthiophene, three types of couplings can occur during polymerization:

Head-to-Tail (HT): The most ordered and sterically favorable coupling, leading to a planar backbone.

Head-to-Head (HH): Causes steric clash between the hexyl side chain and the adjacent sulfur atom, forcing the backbone to twist.

Tail-to-Tail (TT): Introduces a twist due to steric interactions between the hydrogen atoms at the 4-positions of the thiophene (B33073) rings.

A high percentage of HT couplings (>95%) is desirable as it minimizes torsional angles along the backbone, promoting the formation of a planar structure. This planarity facilitates strong interchain π-π stacking in the solid state, which is essential for creating ordered microcrystalline domains that enhance charge carrier mobility. aps.org Synthetic methods like the Grignard Metathesis (GRIM) polymerization and Kumada Catalyst-Transfer Polycondensation (KCTP) are known to produce poly(3-alkylthiophene)s with very high regioregularity. nycu.edu.twru.nl

Polydispersity (Đ), also known as the dispersity index, is the ratio of the weight-average molar mass (M_w) to the number-average molar mass (M_n) (Đ = M_w / M_n). nsf.gov It quantifies the breadth of the molecular weight distribution in a polymer sample. A value of Đ = 1.0 indicates that all polymer chains are of the same length (monodisperse). Chain-growth polymerization mechanisms, such as living polymerizations, can yield polymers with low Đ values (typically < 1.5), indicating a narrow distribution of chain lengths. ru.nl In contrast, step-growth polymerizations often result in higher Đ values (≥ 2.0). nih.gov Controlling polydispersity is crucial because the distribution of chain lengths can significantly impact material properties, including solubility, film morphology, and the self-assembly process. ru.nlrsc.org

Impact of 3-Hexylthiophene Units and Their Orientation on Polymer Chain Conformation

The 3-hexylthiophene units in the this compound monomer play a dual, critical role in the final polymer's properties.

Firstly, the flexible hexyl side chains are indispensable for ensuring solubility. uobasrah.edu.iq The conjugated backbones of these polymers are inherently rigid and would be insoluble without these solubilizing groups, making them impossible to process from solution for device fabrication. The length and branching of these alkyl chains can be varied to fine-tune solubility and solid-state packing.

Solution-Processable Polymer Synthesis and Characterization

Stille Coupling: Reacts an organotin compound with an organohalide, catalyzed by palladium complexes. rsc.org

Suzuki Coupling: Reacts an organoboron compound with an organohalide, also catalyzed by palladium. mdpi.com

Direct Arylation Polycondensation (DArP): A more atom-economical method that forms C-C bonds between an organohalide and a C-H bond, avoiding the need for pre-functionalized organometallic monomers. nih.gov

Following synthesis, a thorough characterization of the polymer is essential to correlate its chemical structure with its physical properties.

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Gel Permeation Chromatography | GPC | Determines number-average (M_n) and weight-average (M_w) molecular weights, and polydispersity (Đ). case.edu |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Confirms the chemical structure of the polymer and can be used to quantify the percentage of head-to-tail regioregularity. researchgate.net |

| UV-Visible Spectroscopy | UV-Vis | Measures the optical absorption spectrum. The onset of absorption in a thin film is used to calculate the optical bandgap (E_g). ucla.edu |

| Cyclic Voltammetry | CV | An electrochemical method used to estimate the HOMO and LUMO energy levels from the onset of oxidation and reduction potentials, respectively. nycu.edu.tw |

| Thermogravimetric Analysis | TGA | Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. researchgate.net |

The data obtained from these techniques provide a comprehensive understanding of the synthesized polymer, enabling researchers to establish structure-property relationships and guide the design of next-generation materials for organic electronics.

Advanced Research Applications of 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine in Organic Electronics

Organic Photovoltaic Cells (OPVs) and Solar Cell Devices

The intrinsic electronic structure of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine makes it a promising candidate as a donor material in organic solar cells. The thiophene (B33073) units serve as the electron-donating component, while the pyridazine (B1198779) ring acts as the electron-accepting component. This arrangement facilitates intramolecular charge transfer upon photoexcitation, a crucial step in the generation of photocurrent.

Donor-Acceptor Polymer Photovoltaics

In the context of donor-acceptor (D-A) polymer photovoltaics, small molecules like this compound can serve as models for the repeating units of more complex conjugated polymers. The D-A approach is a well-established strategy to lower the bandgap of materials, allowing for broader absorption of the solar spectrum. By covalently linking electron-donating and electron-accepting moieties, the resulting intramolecular charge transfer leads to a reduced highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. This principle, applied to polymers incorporating similar structures, has led to significant advances in power conversion efficiencies. For instance, intramolecular D-A structures based on poly(3-hexylthiophene) have demonstrated lowered bandgaps and enhanced electron transfer, which are desirable properties for photovoltaic applications. nycu.edu.twresearchgate.net

Bulk Heterojunction Device Architectures

The most efficient organic solar cells are typically based on a bulk heterojunction (BHJ) architecture, where the donor and acceptor materials are intimately mixed to form a nanoscale interpenetrating network. stanford.eduacs.orgrsc.org This morphology maximizes the interfacial area for exciton (B1674681) dissociation. In a BHJ device, this compound would act as the electron donor, blended with an electron acceptor material such as a fullerene derivative, like stanford.edustanford.edu-phenyl-C61-butyric acid methyl ester (PCBM). rsc.orgrsc.org Upon light absorption, the donor material forms an exciton (a bound electron-hole pair), which then migrates to the donor-acceptor interface. The energy level offset between the donor and acceptor drives the dissociation of the exciton into a free electron in the acceptor phase and a free hole in the donor phase. acs.org

Organic Field-Effect Transistors (OFETs) and Charge Transport

The performance of organic field-effect transistors is heavily dependent on the charge carrier mobility of the semiconductor material used in the active layer. The ordered packing of molecules in the solid state is crucial for efficient charge transport.

Hole Mobility and Electron Transport Properties

Thiophene-based materials, particularly regioregular poly(3-hexylthiophene) (P3HT), are well-known for their excellent hole-transporting properties. unesp.brresearchgate.netchemrxiv.orgresearchgate.netscilit.commdpi.com The charge transport in these materials occurs via hopping between adjacent molecules, and thus, the intermolecular electronic coupling is highly dependent on the molecular packing. The planar structure of the thiophene rings facilitates π-π stacking, creating pathways for charge carriers to move through the material. It is anticipated that this compound would primarily exhibit p-type (hole-transporting) behavior due to the nature of the hexylthiophene units. The introduction of the pyridazine core could also influence the electron transport properties, potentially leading to ambipolar behavior, although this would depend on the specific solid-state morphology and energy levels. The hole mobility in P3HT has been reported to be in the range of 10⁻³ to 0.1 cm²/Vs, and it is expected that oligomers like this compound would also exhibit significant hole mobility. researchgate.netchemrxiv.orgresearchgate.netscilit.com

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The combination of electron-donating and electron-accepting moieties within a single molecule can also be beneficial for organic light-emitting diodes. The electroluminescence in OLEDs arises from the radiative recombination of electrons and holes in the emissive layer.

The D-A structure of this compound suggests the potential for intramolecular charge transfer emission, which can lead to tunable emission colors. The pyridazine moiety, being electron-deficient, has been incorporated into various compounds for OLED applications. frontiersin.orgrsc.org Depending on the energy of the excited state, the emission could range from the visible to the near-infrared part of the spectrum. The efficiency of the electroluminescence would be dependent on the photoluminescence quantum yield of the material in the solid state and the balance of electron and hole injection and transport within the device. While specific electroluminescence data for this compound is limited, related pyridazine-containing materials have been investigated as emitters in OLEDs, showing the potential of this class of compounds in lighting and display applications. frontiersin.orgrsc.orgnih.govwku.edu

Design of Electron-Injecting Electrodes and Charge Transporting Materials

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is critically dependent on the efficient injection and transport of charge carriers (electrons and holes). While p-type (hole-transporting) organic materials are relatively common and well-understood, the development of stable and efficient n-type (electron-transporting) materials remains a key challenge. The electron-deficient pyridazine core, with its two nitrogen atoms, makes this compound a molecule of interest for these applications. liberty.edu

The incorporation of 3-hexylthiophene (B156222) moieties flanking the central pyridazine ring is a strategic design choice. The thiophene units are known to facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. nih.gov The hexyl side chains enhance the solubility of the molecule in organic solvents, a critical factor for solution-based processing techniques commonly used in the fabrication of organic electronic devices. uobasrah.edu.iq

Research into structurally related compounds provides insights into the potential of this compound. For instance, studies on copolymers incorporating pyridazine and thiophene units have been conducted to explore their electronic properties. A copolymer of 3-heptylthiophene (B1332389) and pyridazine, for example, has been synthesized and characterized, demonstrating the viability of combining these building blocks to create new semiconducting polymers. While specific data for the title compound is not available in the provided search results, the general principles of molecular design for organic semiconductors suggest that the combination of an electron-deficient pyridazine core with electron-rich thiophene units can lead to materials with suitable frontier molecular orbital (HOMO and LUMO) energy levels for electron injection and transport.

The design of effective electron-injecting and transporting materials often involves tuning the LUMO (Lowest Unoccupied Molecular Orbital) energy level to align with the work function of the cathode material, thereby minimizing the energy barrier for electron injection. The electron-withdrawing nature of the pyridazine ring is expected to lower the LUMO energy level of this compound, a desirable characteristic for an n-type material.

While detailed experimental data on the charge carrier mobility and device performance of this compound is not extensively documented in the provided search results, the molecular architecture holds promise. For comparison, poly(3-hexylthiophene) (P3HT), a well-studied p-type polymer, can exhibit hole mobilities in the range of 10⁻⁴ to 10⁻¹ cm²/Vs depending on its regioregularity and processing conditions. rsc.org The mobility of n-type materials is often lower, but strategic molecular design, such as that seen in this compound, aims to improve this.

Further research would be necessary to fully elucidate the potential of this compound in organic electronics. This would involve the synthesis and purification of the compound, followed by detailed characterization of its photophysical and electrochemical properties. Fabrication and testing of OFETs would be required to directly measure its electron mobility. Similarly, its performance as an electron transport layer (ETL) or emissive layer in OLEDs would need to be evaluated.

Structure Property Relationships in 3,6 Bis 3 Hexylthiophen 2 Yl Pyridazine Conjugates

Correlating Molecular Structure with Electronic Properties (HOMO-LUMO Gap, Electron Affinity)

The electronic properties of conjugated molecules like 3,6-Bis(3-hexylthiophen-2-YL)pyridazine are fundamentally governed by the arrangement and nature of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_g), is a critical parameter that determines the molecule's electronic behavior, including its absorption spectrum and chemical reactivity. acs.orgmdpi.com A smaller energy gap generally corresponds to higher chemical reactivity and easier charge transfer within the molecule. acs.orgnih.gov

In the structure of this compound, the thiophene (B33073) units, particularly when substituted with electron-donating alkyl chains like hexyl groups, act as electron-rich donors (D). Conversely, the pyridazine (B1198779) ring, with its two nitrogen atoms, is inherently electron-deficient and functions as an electron acceptor (A). This D-A-D arrangement facilitates intramolecular charge transfer (CT) from the thiophene rings to the central pyridazine core.

The HOMO level is typically associated with the electron-donating part of the molecule, meaning its energy is largely determined by the substituted thiophene rings. The LUMO level is correspondingly localized on the electron-accepting pyridazine unit. unimi.it The energy of these orbitals can be quantified through electrochemical measurements like cyclic voltammetry or estimated using computational methods such as Density Functional Theory (DFT). scirp.org

Electron affinity (EA) relates to the energy of the LUMO level and represents the energy released when an electron is added to the molecule. For acceptor-type materials, a high electron affinity (more positive or less negative LUMO energy) is desirable as it facilitates electron injection and transport. In D-A copolymers, the LUMO energy levels are often fairly invariant and primarily influenced by the acceptor moiety, which in this case is the pyridazine core. rsc.org

The HOMO-LUMO gap dictates the molecule's potential for applications in organic electronics. A lower gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, often resulting in the absorption of longer-wavelength light. acs.org For instance, the calculated HOMO-LUMO energy gap for a related Schiff base molecule was found to be low, indicating that eventual charge transfer interaction occurs within the molecule, leading to high chemical reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies of Related Conjugated Molecules

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline (Benzo[b]pyridine) | -6.646 | -1.816 | 4.83 |

| SBDT-BDD (Reference Molecule) | - | - | 4.49 |

| SBDT1 (Modified Small Molecule) | - | - | 3.88 |

Note: Data is compiled from theoretical calculations on related molecular systems to illustrate typical energy ranges and is not specific to this compound. acs.orgnih.govscirp.org

Impact of Pyridazine and Thiophene Substituents on Photophysical Behavior (Absorption, Emission)

The photophysical properties of this compound, such as its absorption and emission of light, are directly linked to its electronic structure, which is modulated by the constituent pyridazine and thiophene units. The D-A-D architecture promotes intramolecular charge transfer (CT) transitions, which typically dominate the lower energy region of the absorption spectrum. unimi.it

The absorption spectrum is expected to show distinct bands corresponding to different electronic transitions. High-energy bands are generally attributed to π-π* transitions within the conjugated backbone of the thiophene and pyridazine rings. unimi.itmdpi.com Lower-energy absorption bands, which are more critical for applications like organic photovoltaics, arise from the CT character between the electron-rich hexylthiophene donor and the electron-deficient pyridazine acceptor. unimi.it A copolymer containing a similar structure, poly(3-heptylthiophene-alt-pyridazine), exhibits an absorption peak at 405 nm. researchgate.net The presence of hexyl substituents on the thiophene rings enhances solubility and can influence the planarity of the backbone, subtly affecting the conjugation length and thus the position of the absorption maxima.

The emission properties (fluorescence) are also governed by the D-A structure. Following photoexcitation, the molecule relaxes to the ground state by emitting a photon. The energy of the emitted light is typically lower than the absorbed light, resulting in a red-shifted emission spectrum (Stokes shift). In some related D-π-A-π-D systems incorporating a unimi.itmdpi.comresearchgate.netthiadiazolo[3,4-d]pyridazine core, fluorescence in the near-infrared (NIR) region has been observed, making them promising for applications in NIR-OLEDs. mdpi.com The nature of the substituents can significantly influence the emission wavelength and quantum yield. For instance, increasing the electron-donating strength of the donor unit or the electron-accepting strength of the acceptor unit generally leads to a red-shift in both absorption and emission spectra.

Table 2: Photophysical Data for Analogous Pyridazine and Thiophene-Containing Systems

| Compound/System | Absorption λ_max (nm) | Emission λ_max (nm) | Solvent |

|---|---|---|---|

| Poly(3-heptylthiophene-alt-pyridazine) | 405 | - | DMSO |

| Carbazole-Pyridazine Copolymer (P2) | 344, 461 | - | Dichloromethane |

| Poly(styrene-maleic acid) (PSA) | 375 | 538 | DMF |

Note: This table presents data from related but distinct molecular systems to provide context for the expected photophysical behavior. unimi.itmdpi.comresearchgate.netmdpi.com

Relationship between Molecular Geometry, Intermolecular Aggregation, and Device Performance

The performance of organic electronic devices is critically dependent on the solid-state morphology of the active material, which is dictated by molecular geometry and intermolecular interactions. The core of this compound, the 3,6-di(thiophen-2-yl)pyridazine unit, is expected to be effectively planar, a feature that promotes π-orbital overlap along the conjugated backbone. nih.gov

This inherent planarity, combined with the presence of the flexible hexyl side chains, facilitates self-assembly and the formation of ordered aggregates in the solid state. This behavior is well-documented for poly(3-hexylthiophene) (P3HT), a closely related polymer. osti.govnih.gov In thin films, these molecules tend to arrange into lamellar structures, with the planar backbones stacking on top of each other through π-π interactions and the hexyl side chains interdigitating. This ordered packing is crucial for efficient charge transport. rsc.org

Two primary types of aggregates, H- and J-aggregates, can form, which have distinct spectroscopic signatures and impact on charge mobility. researchgate.net The formation of well-ordered, crystalline domains enhances charge carrier mobility by providing pathways for charges to hop between adjacent molecules. Studies on P3HT have shown a direct correlation between chain aggregation, conjugation, and the charge carrier mobilities achieved in devices like organic field-effect transistors (OFETs). osti.gov An increase in hole mobility of two orders of magnitude has been observed after crosslinking P3HT, which enhances intermolecular connections. researchgate.net

The orientation of these molecular aggregates relative to the device electrodes is also critical. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for charge transport in OFETs. nih.gov The degree of aggregation and the resulting film morphology can be controlled through processing techniques such as thermal annealing or solvent annealing, which have proven effective in improving the efficiency of P3HT-based solar cells. semi.ac.cn Therefore, the interplay between the planar geometry of the pyridazine-thiophene backbone and the self-assembly driven by the hexyl chains is a key determinant of the material's potential performance in electronic devices. osti.govnih.gov

Tuning Energy Levels and Bandgaps through Molecular Design

A key advantage of organic semiconductors is the ability to precisely tune their electronic properties through systematic molecular design. For this compound and its derivatives, the HOMO and LUMO energy levels, and consequently the bandgap, can be rationally engineered to optimize performance for specific applications, such as organic solar cells or light-emitting diodes. rsc.orgresearchgate.net

The energy levels are primarily controlled by the electron-donating and electron-accepting strengths of the constituent units. Strategies for tuning these properties include:

Modification of the Donor Unit: The HOMO level is largely localized on the hexylthiophene units. Replacing the hexyl groups with other alkyl chains of varying lengths can influence solubility and solid-state packing, which indirectly affects the electronic properties. nih.gov Introducing stronger or weaker electron-donating groups onto the thiophene ring would more directly raise or lower the HOMO energy level, respectively.

Extension of π-Conjugation: The bandgap can be narrowed by extending the π-conjugated system. acs.org This could be achieved by replacing the thiophene units with larger aromatic systems like bithiophene, which effectively delocalizes the molecular orbitals over a larger area. rsc.org